3-Methoxy-3-oxo-2-phenylpropanoic acid
Overview
Description
3-Methoxy-3-oxo-2-phenylpropanoic acid is an organic compound with the molecular formula C10H10O4. It is also known by other names such as Dopamine Impurity 76, Anisodine Impurity 10, and Monomethyl Phenylmalonate . This compound is characterized by its phenyl group attached to a propanoic acid backbone, with a methoxy and oxo group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid typically involves the esterification of phenylmalonic acid followed by methoxylation. One common method involves the reaction of phenylmalonic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to methoxylation using methanol and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 3-hydroxy-3-oxo-2-phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-3-oxo-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to dopamine metabolism.
Medicine: Investigated for its potential use in drug development, particularly as a precursor or impurity in pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving the metabolism of dopamine. It may also interact with receptors or other proteins involved in signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-phenylpropanoic acid: Similar structure but lacks the oxo group at the third carbon.
3-Oxo-2-phenylpropanoic acid: Similar structure but lacks the methoxy group.
2-Methoxy-3-phenylpropanoic acid: Similar structure but the methoxy group is at the second carbon
Uniqueness
3-Methoxy-3-oxo-2-phenylpropanoic acid is unique due to the presence of both methoxy and oxo groups at the third carbon position, which imparts distinct chemical and biological properties.
Biological Activity
3-Methoxy-3-oxo-2-phenylpropanoic acid (C₁₀H₁₀O₄) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, summarizing findings from various studies, including its pharmacological potential, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a methoxy group and a keto acid framework, contributing to its reactivity and biological activity. Its molecular weight is approximately 182.18 g/mol, and it is classified under the category of organic acids.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating its use in treating inflammatory conditions.
- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
- Metabolic Pathway Modulation : The compound appears to affect amino acid metabolism, which could have implications for nutritional biochemistry and pharmacology.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | >100 |
Pseudomonas aeruginosa | >100 |
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of the compound in a rat model of induced inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with related compounds have shown that alterations in the phenyl ring or the methoxy group can significantly impact its pharmacological profile.
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Oxo-3-phenylpropanoic acid | C₉H₈O₃ | Involved in metabolic pathways |
Phenylpyruvic acid | C₉H₈O₃ | Known for phenylalanine metabolism |
This compound | C₁₀H₁₀O₄ | Contains methoxy group; unique reactivity |
Properties
IUPAC Name |
3-methoxy-3-oxo-2-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8(9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKTDAUPNBKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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